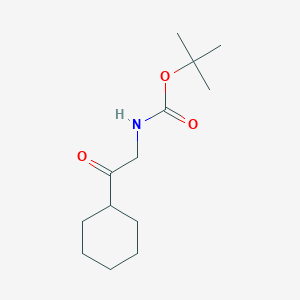

叔丁基2-环己基-2-氧代乙基氨基甲酸酯

描述

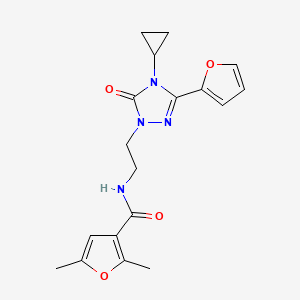

Tert-Butyl 2-cyclohexyl-2-oxoethylcarbamate, also known as tert-Butyl cyclohexylcarbamate (tBu-CHC), is a carbamate derivative that is widely used in scientific research. This compound has gained significant attention due to its unique chemical properties and diverse applications in various fields of research.

科学研究应用

立体选择性合成和催化

已开发出一种有效的立体选择性合成路线,用于合成六种立体异构的叔丁基((1R、2S、5S)-2-氨基-5-(二甲基氨基甲酰基)环己基)氨基甲酸酯,起始原料为简单的3-环己烯-1-羧酸。该方法对于Xa因子抑制剂的合成具有重要意义,突出了该化合物在药物化学和药物开发中的作用(王等人,2017)。

大气CO2固定

该化合物已用于在温和条件下由不饱和胺进行环化大气CO2固定,有效地生成环状氨基甲酸酯。该应用因其在环境化学中的潜力而引人注目,特别是在碳捕获和利用策略中(武田等人,2012)。

荧光传感材料

已合成叔丁基2-环己基-2-氧代乙基氨基甲酸酯衍生物,用于开发强蓝色发光纳米纤维。这些纳米纤维能够检测挥发性酸蒸气,展示了该化合物在创建用于化学检测和环境监测的新型传感材料中的应用(孙等人,2015)。

手性配体和肽核酸(PNA)的合成

已合成旋光活性的反式叔丁基-2-氨基环戊基氨基甲酸酯,用作手性配体的支架和肽核酸(PNA)的修饰骨架单元。这项研究强调了该化合物在有机合成和生物分子工具开发中的重要性(徐和阿佩拉,2006)。

环己烷官能化

研究探索了使用叔丁基2-环己基-2-氧代乙基氨基甲酸酯衍生物对环己烷进行官能化,该衍生物由八面分子筛(OMS-1)材料催化。该官能化过程对于工业化学至关重要,特别是在烃类的改性和利用中(王等人,1998)。

作用机制

Target of Action

The primary target of Tert-Butyl 2-Cyclohexyl-2-Oxoethylcarbamate is Cathepsin K , a protein in humans . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins, particularly in the breakdown of collagen in bones during osteoclast-mediated bone resorption.

Mode of Action

It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its function

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Given its target, it may impact pathways related to bone resorption and remodeling. More research is needed to confirm this and identify other potentially affected pathways .

Result of Action

Given its potential inhibitory action on Cathepsin K, it may have effects on bone resorption processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

属性

IUPAC Name |

tert-butyl N-(2-cyclohexyl-2-oxoethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNRGHRTRDSRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)

![1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475324.png)

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)

![5-Amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)

![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)